Cas no 1396758-83-0 (N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride)

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride structure
1396758-83-0 structure
Product Name:N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
CAS No:1396758-83-0
MF:C12H14BrClN4
MW:329.623360157013
CID:5991662
PubChem ID:71786095
Update Time:2025-05-18

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
    • 2-N-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine:hydrochloride
    • F6142-0203
    • 1396758-83-0
    • AKOS026687005
    • 2-N-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
    • Inchi: 1S/C12H13BrN4.ClH/c1-7-5-9(3-4-10(7)13)16-12-15-8(2)6-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H
    • InChI Key: BTXMOEBRRCCFKL-UHFFFAOYSA-N
    • SMILES: N(C1=NC(N)=CC(C)=N1)C1C=CC(Br)=C(C)C=1.Cl

Computed Properties

  • Exact Mass: 328.00904g/mol
  • Monoisotopic Mass: 328.00904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.8Ų

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride Pricemore >>

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Additional information on N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride

N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine Hydrochloride: A Comprehensive Overview

The compound N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride, identified by the CAS registry number 1396758-83-0, is a highly specialized organic compound with significant potential in the fields of pharmaceuticals and material science. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied for their diverse applications in drug discovery and chemical synthesis. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 2, 4, and 6, along with a bromo group at position 4 of the phenyl ring. These structural features contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. The synthesis process involves the strategic introduction of substituents to achieve the desired regioselectivity and stereochemistry. Researchers have demonstrated that the presence of electron-withdrawing groups, such as bromine, significantly enhances the reactivity of the pyrimidine ring, making it more amenable to further functionalization. This has opened new avenues for exploring its applications in medicinal chemistry.

In terms of pharmacological applications, N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride has shown promise as a potential lead compound for drug development. Studies conducted in vitro have revealed its ability to modulate key biological targets, including enzymes and receptors associated with various disease states. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer progression. The hydrochloride salt form of this compound is particularly advantageous due to its improved solubility and bioavailability, which are critical factors in drug delivery.

The structural versatility of this compound also makes it an attractive candidate for materials science applications. Its ability to form stable coordination complexes with metal ions has been explored for use in catalysis and sensor development. For example, researchers have reported its application as a ligand in metalloporphyrin-based sensors for detecting environmental pollutants. The bromo group at position 4 plays a crucial role in these applications by facilitating metal-ligand interactions.

From a synthetic perspective, the preparation of N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride involves a multi-step process that begins with the synthesis of intermediate precursors. These precursors are then subjected to coupling reactions under controlled conditions to achieve the desired product. The use of microwave-assisted synthesis has been shown to significantly accelerate the reaction process while maintaining high yields and purity levels.

Recent studies have also focused on understanding the electronic properties of this compound using computational chemistry techniques. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity patterns. These findings have been instrumental in guiding further synthetic efforts aimed at optimizing its properties for specific applications.

In conclusion, N2-(4-bromo-3-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride represents a valuable addition to the arsenal of advanced chemical compounds available for research and development. Its unique structure, coupled with its versatile reactivity and biological activity, positions it as a promising candidate for future innovations in medicine and materials science.

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